molecular formula C17H22N2O3S2 B5042073 2-ethoxyethyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate

2-ethoxyethyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate

Cat. No.: B5042073
M. Wt: 366.5 g/mol
InChI Key: JHULVCYJDKZLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethoxyethyl [(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate” is a chemical compound with the molecular formula C17H22N2O3S2. It has an average mass of 366.498 Da and a monoisotopic mass of 366.107178 Da .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using X-ray characterization. For instance, the compound “7-methyl-5,6,7,8-tetrahydro benzothieno [2,3-d]pyrimidin-4 [3H]one” crystallizes in the monoclinic space group P21/c .

Properties

IUPAC Name

2-ethoxyethyl 2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-3-21-6-7-22-14(20)9-23-16-15-12-5-4-11(2)8-13(12)24-17(15)19-10-18-16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHULVCYJDKZLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)CSC1=NC=NC2=C1C3=C(S2)CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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